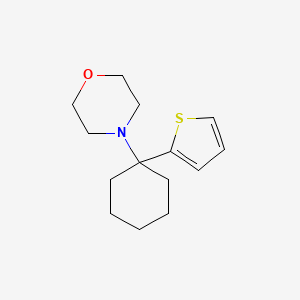
4-(1-Thiophen-2-ylcyclohexyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-thiophen-2-ylcyclohexyl)morpholine is an aralkylamine.
Applications De Recherche Scientifique
Pharmacological Profile and Applications
Chemical and Pharmacological Exploration Morpholine derivatives, including 4-(1-Thiophen-2-ylcyclohexyl)morpholine, have been a subject of extensive chemical and pharmacological exploration. Research has indicated that these compounds possess a broad spectrum of pharmacological activities due to their unique structure, which integrates a six-membered aromatic heterocycle containing both nitrogen and oxygen atoms. Scientists have been actively designing and synthesizing novel morpholine derivatives to harness their pharmacophoric activities in various medical fields. The review by Asif and Imran (2019) highlights the significant role of these derivatives in developing new therapeutic agents (Asif & Imran, 2019).
Biomedical Applications In the realm of biomedical applications, morpholine and its derivatives have been utilized in diverse ways. For instance, one study focused on the effects of morpholine on chemical surface treatments of aged resin composites contaminated with saliva, demonstrating its potential in dental applications (Klaisiri et al., 2022). Furthermore, morpholine derivatives have been investigated for their protective effects on ipsilateral testicular injury in varicocele-induced rats, revealing their therapeutic potential in treating conditions related to oxidative stress, apoptosis, and inflammation (Ning et al., 2017).
Synthetic and Pharmaceutical Advances Advancements in synthetic chemistry have enabled the creation of numerous morpholine analogues with broad pharmaceutical applications. The review by Mohammed et al. (2015) discusses the in vitro and in vivo medicinal chemistry investigations for morpholine analogues, underscoring the various synthetic methods developed and their significant pharmacophoric activities (Mohammed et al., 2015).
Gene Function Studies Interestingly, morpholino oligos have also been employed in the study of gene function across various model organisms. This innovative approach has facilitated the examination of maternal and zygotic gene function, offering a relatively simple and rapid method for gene function studies (Heasman, 2002).
Propriétés
Numéro CAS |
21602-66-4 |
|---|---|
Nom du produit |
4-(1-Thiophen-2-ylcyclohexyl)morpholine |
Formule moléculaire |
C14H21NOS |
Poids moléculaire |
251.39 g/mol |
Nom IUPAC |
4-(1-thiophen-2-ylcyclohexyl)morpholine |
InChI |
InChI=1S/C14H21NOS/c1-2-6-14(7-3-1,13-5-4-12-17-13)15-8-10-16-11-9-15/h4-5,12H,1-3,6-11H2 |
Clé InChI |
QBLUKXGKYQEPBB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC=CS2)N3CCOCC3 |
SMILES canonique |
C1CCC(CC1)(C2=CC=CS2)N3CCOCC3 |
Numéros CAS associés |
21594-81-0 (hydrochloride) |
Synonymes |
1-(1-(2-thienyl)cyclohexyl)morpholine 1-(1-(2-thienyl)cyclohexyl)morpholine hydrochloride 1-TCHM |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-1,4-Benzothiazin-3(4H)-one, 2-[2-[3-[[2-(1,3-benzodioxol-5-yloxy)ethyl]methylamino]propoxy]-5-methoxyphenyl]-4-methyl-, (2R)-, (2E)-2-butenedioate (1:1) (9CI)](/img/structure/B1209166.png)
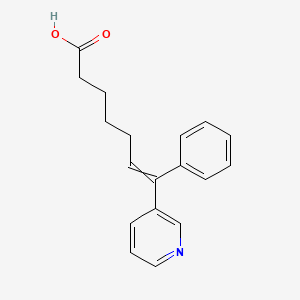




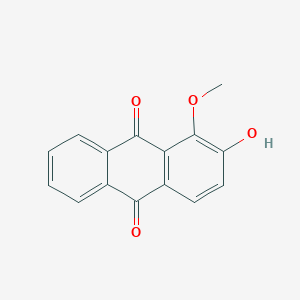

![1-[2-hydroxy-4-methoxy-6-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B1209179.png)
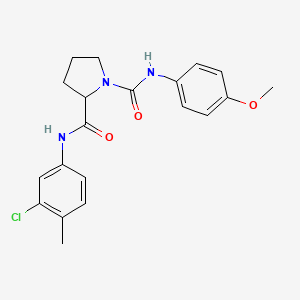
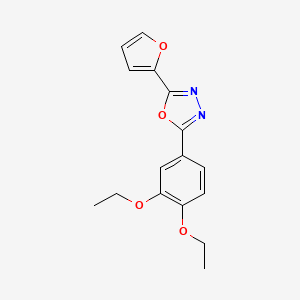
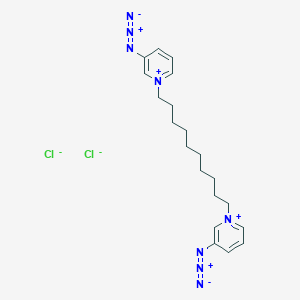
![1-[2-Fluoro-4,5-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol](/img/structure/B1209187.png)
